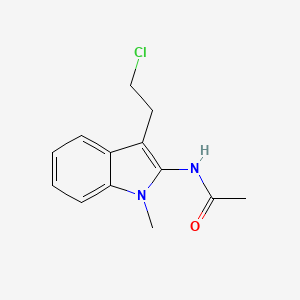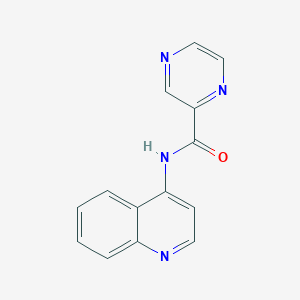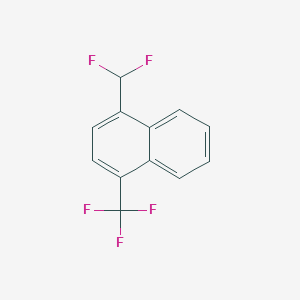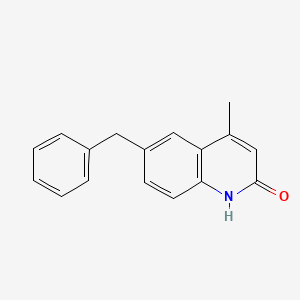
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloroethyl group attached to the indole ring, which is further substituted with an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide typically involves the reaction of 1-methylindole with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The indole ring structure allows for interactions with various receptors and proteins, contributing to its biological activity.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)acetamide: A simpler analogue with similar reactivity but lacking the indole ring.
1-Methylindole: The parent compound without the chloroethyl and acetamide groups.
Uniqueness
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide is unique due to the combination of the indole ring and the chloroethylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89671-68-1 |
|---|---|
分子式 |
C13H15ClN2O |
分子量 |
250.72 g/mol |
IUPAC名 |
N-[3-(2-chloroethyl)-1-methylindol-2-yl]acetamide |
InChI |
InChI=1S/C13H15ClN2O/c1-9(17)15-13-11(7-8-14)10-5-3-4-6-12(10)16(13)2/h3-6H,7-8H2,1-2H3,(H,15,17) |
InChIキー |
RJSXAQIUKSYOIW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=CC=CC=C2N1C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)
![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)




![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)
![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)
![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)
